Cas no 2034310-16-0 ((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone)

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel compound characterized by a unique 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl azetidin-1-yl group conjugated with a thiophen-2-yl cyclopentyl substituent. This structure endows the compound with notable stability and potential for various chemical transformations. The presence of both thieno and pyridine rings suggests versatile reactivity in organic synthesis.
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone structure
2034310-16-0 structure
Product name:(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
CAS No:2034310-16-0
MF:C20H24N2OS2
MW:372.547362327576
CID:6609248
PubChem ID:121017156

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone Chemical and Physical Properties

Names and Identifiers

    • 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
    • F6473-0597
    • AKOS026689061
    • [3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
    • 2034310-16-0
    • (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
    • Inchi: 1S/C20H24N2OS2/c23-19(20(7-1-2-8-20)18-4-3-10-25-18)22-13-16(14-22)21-9-5-17-15(12-21)6-11-24-17/h3-4,6,10-11,16H,1-2,5,7-9,12-14H2
    • InChI Key: WPTPZEVPEQFDSD-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1(C(N2CC(C2)N2CC3C=CSC=3CC2)=O)CCCC1

Computed Properties

  • Exact Mass: 372.13300574g/mol
  • Monoisotopic Mass: 372.13300574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80Ų
  • XLogP3: 3.6

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6473-0597-2μmol
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
2034310-16-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F6473-0597-3mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
2034310-16-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F6473-0597-10μmol
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
2034310-16-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F6473-0597-15mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
2034310-16-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F6473-0597-30mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
2034310-16-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F6473-0597-5mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
2034310-16-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6473-0597-20μmol
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
2034310-16-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6473-0597-25mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
2034310-16-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F6473-0597-10mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
2034310-16-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F6473-0597-20mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
2034310-16-0 90%+
20mg
$99.0 2023-05-17

Additional information on (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Introduction to (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone and Its Applications in Chemical Biology

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, with the CAS number 2034310-16-0, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This molecule belongs to a class of heterocyclic compounds that exhibit a blend of structural complexity and functional diversity, making it a promising candidate for further research and development.

The compound's structure is characterized by the presence of multiple heterocyclic rings, including a 6,7-dihydrothieno[3,2-c]pyridine moiety and an azetidine ring. These structural elements contribute to its distinct chemical properties and biological interactions. The thieno[3,2-c]pyridine scaffold is particularly noteworthy, as it has been identified in several bioactive natural products and pharmaceuticals. Its incorporation into the molecular framework of this compound suggests potential therapeutic applications.

In recent years, there has been a growing interest in the development of novel molecules that can modulate biological pathways relevant to various diseases. The (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone structure presents an intriguing opportunity for such investigations. The presence of both the azetidine and thiophene rings provides multiple sites for interaction with biological targets, including enzymes and receptors.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the 6,7-dihydrothieno[3,2-c]pyridine and azetidine moieties offers a unique chemical profile that may be exploited to develop molecules with enhanced binding affinity and selectivity. This is particularly relevant in the context of developing treatments for complex diseases where precise targeting is crucial.

The (1-(thiophen-2-yl)cyclopentyl)methanone portion of the molecule adds another layer of complexity, contributing to its overall biological activity. Thiophene derivatives are well-known for their diverse pharmacological properties, and their incorporation into this compound suggests potential interactions with various biological targets. This feature makes it an attractive candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The structural diversity offered by these molecules allows for the design of compounds with tailored biological activities. The (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone exemplifies this trend, as it combines multiple heterocyclic motifs into a single molecular entity.

In addition to its structural complexity, this compound also exhibits interesting physicochemical properties that make it suitable for further investigation. These properties include solubility, stability, and metabolic profiles, which are critical factors in drug development. Understanding these characteristics can provide valuable insights into how the molecule behaves in biological systems and how it can be optimized for therapeutic use.

The potential applications of this compound extend beyond traditional pharmaceuticals. It may also find utility in other areas such as agrochemicals and materials science. The unique combination of heterocyclic rings offers opportunities for innovation across multiple disciplines.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions. This level of synthetic complexity underscores the compound's structural sophistication and highlights the expertise required to produce it.

Ongoing research is focused on exploring the biological activities of this molecule. Initial studies have suggested potential interactions with enzymes and receptors involved in various disease pathways. These findings are encouraging and warrant further investigation to fully elucidate its therapeutic potential.

The development of new molecular scaffolds is essential for advancing drug discovery efforts. The (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone structure provides a valuable platform for such endeavors. By leveraging its unique chemical features, researchers can design novel compounds with improved pharmacological properties.

In conclusion, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (CAS no 2034310-16-0) is a promising compound with significant potential in chemical biology and drug discovery. Its complex structure and diverse functional groups make it an attractive candidate for further research. As our understanding of its biological activities grows, so too will its potential applications in medicine and beyond.

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